molecular formula C16H14ClN3O2 B3244527 Ethyl 3-(3-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 162287-00-5

Ethyl 3-(3-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B3244527
CAS No.: 162287-00-5
M. Wt: 315.75 g/mol
InChI Key: FHWAFSRCRNEWTP-UHFFFAOYSA-N
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Description

Ethyl 3-(3-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate: is a complex organic compound characterized by its pyrazolo[1,5-a]pyrimidine core structure, which is substituted with a 3-chlorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(3-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing the pyrazolo[1,5-a]pyrimidine core. The reaction conditions often require the use of strong bases or acids, and the process may involve heating under reflux to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(3-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

  • Oxidation: Conversion of the methyl group to a carboxylic acid derivative.

  • Reduction: Reduction of the pyrazolo[1,5-a]pyrimidine core to simpler derivatives.

  • Substitution: Replacement of the chlorophenyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like potassium permanganate or chromic acid.

  • Reduction reactions might involve hydrogen gas and a metal catalyst.

  • Substitution reactions could employ nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation can yield carboxylic acids or esters.

  • Reduction can produce amines or alcohols.

  • Substitution can result in various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry and Biology: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. In biology, it may be used as a probe or inhibitor in biochemical assays to study enzyme activities or receptor interactions.

Medicine: Ethyl 3-(3-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate has potential medicinal applications, particularly in the development of new pharmaceuticals. Its structural features may make it suitable for targeting specific biological pathways or receptors.

Industry: In the chemical industry, this compound could be used as an intermediate in the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism by which Ethyl 3-(3-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate exerts its effects depends on its specific application. For instance, if used as a pharmaceutical, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways would need to be determined through experimental studies.

Comparison with Similar Compounds

  • Ethyl 3-(3-methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

  • Ethyl 3-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

  • Ethyl 3-(3-chlorophenyl)-6-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate

Uniqueness: Ethyl 3-(3-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern on the pyrazolo[1,5-a]pyrimidine core, which can influence its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

ethyl 3-(3-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2/c1-3-22-16(21)13-8-18-15-14(9-19-20(15)10(13)2)11-5-4-6-12(17)7-11/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHWAFSRCRNEWTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=C(C=N2)C3=CC(=CC=C3)Cl)N=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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